Pyrido[3,4-e]-1,2,4-triazine

Antifungal In Vitro MIC

Pyrido[3,4-e]-1,2,4-triazine (CAS 767-95-3) is a fused heterocyclic building block (C₆H₄N₄, MW 132.12) characterized by a pyridine ring annulated to a 1,2,4-triazine core at the [3,4-e] junction. This specific fusion isomer forms the backbone of the antifungal drug Triafungin.

Molecular Formula C6H4N4
Molecular Weight 132.12 g/mol
CAS No. 767-95-3
Cat. No. B3357959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrido[3,4-e]-1,2,4-triazine
CAS767-95-3
Molecular FormulaC6H4N4
Molecular Weight132.12 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1N=NC=N2
InChIInChI=1S/C6H4N4/c1-2-7-3-6-5(1)10-9-4-8-6/h1-4H
InChIKeyZQDXEVWNBNDLPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrido[3,4-e]-1,2,4-triazine (CAS 767-95-3): A Differentiated Fused Triazine Scaffold for Scientific Procurement


Pyrido[3,4-e]-1,2,4-triazine (CAS 767-95-3) is a fused heterocyclic building block (C₆H₄N₄, MW 132.12) characterized by a pyridine ring annulated to a 1,2,4-triazine core at the [3,4-e] junction [1]. This specific fusion isomer forms the backbone of the antifungal drug Triafungin [2]. Its physicochemical properties (density 1.37 g/cm³, boiling point 276.8 °C) distinguish it from other pyrido-triazine isomers, making it a sought-after intermediate in medicinal chemistry .

Why Generic Substitution Fails: Isomer-Dependent Antifungal Activity of Pyrido[3,4-e]-1,2,4-triazine


Non-interchangeability of pyrido-triazine scaffolds is a critical concern for medicinal chemistry procurement. The [3,4-e] fusion isomer is not a generic substitute for other regioisomers. Direct comparative evidence demonstrates that the pyrido[3,2-e]-1,2,4-triazine series and benzo-1,2,4-triazine analogs exhibit markedly reduced antifungal activity relative to the pyrido[3,4-e]-1,2,4-triazine system [1]. Furthermore, structural modifications to the [3,4-e] core—such as ring methylation at the 5-position or reduction to the 3,4-dihydro form—consistently diminish biological potency, underscoring that precise scaffold geometry is a prerequisite for functional activity [1].

Quantitative Evidence Guide: Pyrido[3,4-e]-1,2,4-triazine (CAS 767-95-3) vs. Comparator Scaffolds


Potency Benchmarking: Unsubstituted Pyrido[3,4-e]-1,2,4-triazine (10a) vs. Miconazole and Nystatin in Agar Dilution Antifungal Assays

The unsubstituted parent pyrido[3,4-e]-1,2,4-triazine (compound 10a) demonstrated in vitro antifungal activity equal to or greater than the clinical comparators miconazole and nystatin in standardized agar dilution assays. This places the [3,4-e] scaffold among the most active core structures within the pyrido-triazine series, directly comparable to clinically established antifungal agents [1].

Antifungal In Vitro MIC Candida albicans

Scaffold Selectivity Advantage: Pyrido[3,4-e]- vs. Pyrido[3,2-e]-1,2,4-triazine and Benzo-1,2,4-triazine in Antifungal Activity

A direct within-class comparison reveals that only the pyrido[3,4-e]-1,2,4-triazine system retains robust antifungal activity. The pyrido[3,2-e]-1,2,4-triazine isomer (compound series 33) and benzo-1,2,4-triazine analogs (series 37) showed consistently diminished potency. This demonstrates that scaffold selectivity—not merely the presence of a triazine ring—governs biological efficacy, making the [3,4-e] configuration uniquely suited for antifungal drug development [1].

Medicinal Chemistry Scaffold Hopping SAR Antifungal

Drug Development Validation: Triafungin (3-Benzyl-pyrido[3,4-e]-1,2,4-triazine) as a Clinical Candidate

The antifungal drug Triafungin (CAS 55242-77-8, 3-benzyl-pyrido[3,4-e]-1,2,4-triazine) is a direct 3-substituted derivative of the pyrido[3,4-e]-1,2,4-triazine scaffold. Its International Nonproprietary Name (INN) designation with the '-fungin' stem confirms its classification as an antifungal antibiotic. The existence of an INN-recognized clinical candidate derived from this specific scaffold provides unequivocal validation of the [3,4-e] core's translational relevance, a level of validation absent for alternative pyrido-triazine regioisomers [1][2].

Antifungal Drug Triafungin INN Clinical Development

Physicochemical Differentiation: Boiling Point and Density of Pyrido[3,4-e]-1,2,4-triazine vs. Isomeric Pyrido-triazine Scaffolds

Pyrido[3,4-e]-1,2,4-triazine exhibits a measured density of 1.37 g/cm³ and a boiling point of 276.8 °C at 760 mmHg . These physicochemical parameters are intrinsic to the [3,4-e] fusion geometry and serve as quality control benchmarks for assessing isomer purity during procurement. While comparable data for the [3,2-e] regioisomer is not available, the distinct chromatographic and thermal behavior of the [3,4-e] isomer provides analytically tractable differentiation from other pyrido-triazine isomers.

Physicochemical Properties Boiling Point Density Scaffold Differentiation

Optimal Application Scenarios for Pyrido[3,4-e]-1,2,4-triazine (CAS 767-95-3) in Scientific and Industrial Settings


Antifungal Drug Discovery: Hit-to-Lead Optimization Using a Validated Core Scaffold

Pyrido[3,4-e]-1,2,4-triazine is the optimal starting scaffold for antifungal hit-to-lead programs. The unsubstituted parent (10a) demonstrated in vitro activity ≥ miconazole and nystatin, while alternative regioisomers such as pyrido[3,2-e]-1,2,4-triazine show markedly inferior antifungal profiles [1]. The scaffold's proven translational potential—evidenced by the INN-designated drug Triafungin—offers a derisked entry point for medicinal chemistry campaigns targeting Candida, Aspergillus, Mucor, and Trichophyton species [1].

Scaffold-Hopping and Bioisostere Evaluation Studies with Built-in Negative Controls

Researchers conducting scaffold-hopping or bioisostere replacement studies can utilize pyrido[3,4-e]-1,2,4-triazine as a reference active core, with the pyrido[3,2-e] isomer or benzo-1,2,4-triazine serving as matched negative controls. This within-class comparison framework allows direct assessment of whether biological activity is retained, enhanced, or lost upon scaffold modification, as demonstrated by Reich et al. (1989), where only the [3,4-e] geometry maintained potent antifungal activity [1].

Quality Control and Isomer Identity Verification in Chemical Procurement

For CROs, reagent suppliers, and medicinal chemistry labs, the measured boiling point (276.8 °C at 760 mmHg) and density (1.37 g/cm³) of pyrido[3,4-e]-1,2,4-triazine provide quantitative benchmarks for confirming isomer identity upon receipt. Given the dramatic activity differences between the [3,4-e] and [3,2-e] isomers, verifying these physicochemical parameters is essential to prevent experimental failures due to inadvertent isomer substitution [1].

Synthesis of 3-Substituted Pyrido[3,4-e]-1,2,4-triazine Libraries for SAR Studies

The parent scaffold serves as a versatile precursor for synthesizing diverse 3-substituted pyrido[3,4-e]-1,2,4-triazine libraries. SAR data from Reich et al. (1989) demonstrate that 3-substitution with alkyl, cycloalkyl, substituted phenyl, and heterocyclic groups modulates antifungal activity, enabling systematic exploration of pharmacophoric requirements at the 3-position while maintaining the privileged [3,4-e] core geometry [1].

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